(5Z)-6-hydroxy-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-phenylpyrimidine-2,4(3H,5H)-dione
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Overview
Description
(5Z)-5-{[1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a nitrophenyl group, a pyrrole ring, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the nitrophenyl group. The final step involves the formation of the diazinane trione core under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted pyrrole derivatives. These products can be further utilized in different applications depending on their chemical properties.
Scientific Research Applications
(5Z)-5-{[1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins and enzymes, leading to various biological effects. The pyrrole ring and diazinane trione core contribute to the compound’s stability and reactivity, allowing it to participate in different biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
(5Z)-5-{[1-(3-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its complex structure and the presence of multiple functional groups, which provide it with diverse chemical reactivity and potential applications. Its combination of a nitrophenyl group, pyrrole ring, and diazinane trione core distinguishes it from other similar compounds and enhances its utility in various scientific fields.
Properties
Molecular Formula |
C21H14N4O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(5Z)-5-[[1-(3-nitrophenyl)pyrrol-3-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H14N4O5/c26-19-18(20(27)24(21(28)22-19)15-5-2-1-3-6-15)11-14-9-10-23(13-14)16-7-4-8-17(12-16)25(29)30/h1-13H,(H,22,26,28)/b18-11- |
InChI Key |
JRYUFKMHZJLZOA-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC2=O |
Origin of Product |
United States |
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